Spiro[indoline-3,4'-piperidin]-2-one
Overview
Description
Spiro[indoline-3,4'-piperidin]-2-one is a structural scaffold found in various polycyclic indole alkaloids, which are compounds known for their diverse bioactivities. This scaffold is characterized by the spiro-connection of an indoline and a piperidine ring, forming a bicyclic system with a lactam (2-one) functionality .
Synthesis Analysis
The synthesis of spiro[indoline-3,4'-piperidin]-2-one derivatives has been achieved through several methods. One approach involves a three-component reaction using 4-hydroxycoumarin, isatins, and 1H-pyrazol-5-amines in water under ultrasonic irradiation, highlighting the use of water as an environmentally benign solvent . Another method utilizes a one-pot synthesis catalyzed by l-proline under ultrasound irradiation, combining substituted phenylhydrazine, dialkyl acetylenedicarboxylate, isatin, and malononitrile . Additionally, a convenient synthetic route starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline has been developed, involving anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis .
Molecular Structure Analysis
The molecular structure of spiro[indoline-3,4'-piperidin]-2-one derivatives is crucial for their interaction with biological targets. For instance, the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] significantly influences both affinity and selectivity for sigma binding sites, with varying substituents leading to different pharmacological profiles . The diastereoselective synthesis of spiro[indoline-3,4'-pyridin]-2-yl)carbamates via AgOTf/Ph3P-catalyzed tandem cyclizations also demonstrates the importance of molecular structure in achieving desired stereochemistry .
Chemical Reactions Analysis
Spiro[indoline-3,4'-piperidin]-2-one derivatives can be synthesized through various chemical reactions. The three-component reactions are a common method, as seen in the synthesis of functionalized spiro[indoline-3,4'-pyrano[3,2-h]quinolines] using 8-hydroxyquinoline, isatins, and malononitrile or ethyl cyanoacetate . Another example is the four-component domino reactions in water, which allow the synthesis of spiro[indoline/acenaphthylene-3,4'-pyrazolo[3,4-b]pyridine derivatives] .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro[indoline-3,4'-piperidin]-2-one derivatives are influenced by their molecular structure. For example, the introduction of substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system affects the affinity for sigma binding sites . The use of natural deep eutectic solvent (NDDES) for the synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridines] demonstrates the impact of reaction media on the properties of the synthesized compounds .
Scientific Research Applications
Guanidinium Hypoiodite-Catalyzed Intramolecular Oxidative Coupling Reaction
Spiro[indoline-3,4'-piperidine] serves as a fundamental motif in various biologically active compounds. A study presented a catalyzed intramolecular oxidative coupling reaction using guanidinium hypoiodite, yielding spiro-coupling products efficiently. The use of a chiral hypoiodite catalyst also facilitated asymmetric carbon-carbon bond-forming reactions, producing optically active spiro[indoline-3,4'-piperidines] (Sugimoto et al., 2023).
Diastereoselective Synthesis of Spiro[indoline-3,4'-pyridin]-2-yl)carbamates
The structural scaffold of Spiro[indoline-3,4'-piperidine] is significant in various bioactive polycyclic indole alkaloids. Research highlighted a synthetic strategy for Spiro[indoline-3,4'-pyridin]-2-yl)carbamate, involving a tandem cyclization catalyzed by AgOTf/PPh3. The approach efficiently captured spiroindoleninium intermediates with carbamates, yielding diastereoselective synthesis products (Liang et al., 2020).
Ultrasound-assisted Synthesis
Ultrasound-assisted Combinatorial Synthesis
Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives were efficiently synthesized via a one-pot, four-component reaction catalyzed by piperidine under ultrasound irradiation. This method followed group-assistant-purification (GAP) chemistry, avoiding traditional chromatographic and recrystallization purifications (Zou et al., 2012).
Medicinal Chemistry
c-Met/ALK Inhibitors for Cancer Treatment
A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were synthesized and evaluated for their pharmacological and antitumor properties. One compound, identified as SMU-B, was found to be a potent, selective, and efficacious c-Met/ALK dual inhibitor, showing significant tumor growth inhibition in human gastric carcinoma xenograft models (Li et al., 2013).
Safety And Hazards
Future Directions
The development of spiro-3-indolin-2-ones prepared through azomethine dipolar cycloaddition to the exocyclic olefinic linkage of 3,5-bis(arylidene)-N-sulfonyl-4-piperidones is a subject of major interest for organic researchers . Compounds containing the spiro-indole framework occupy a unique place in the heterocyclic space that spans pharmaceutical and natural alkaloids .
properties
IUPAC Name |
spiro[1H-indole-3,4'-piperidine]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11/h1-4,13H,5-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOVJOBXZPCKRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593749 | |
Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[indoline-3,4'-piperidin]-2-one | |
CAS RN |
252882-61-4 | |
Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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